2-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
Molecular Architecture and Functional Group Analysis
The molecular architecture of this compound exhibits a distinctive hybrid structure characterized by the covalent linkage of two prominent heterocyclic pharmacophores through an ethanone bridge. The compound's structural framework comprises three distinct functional domains: a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4, a fused bicyclic tetrahydroquinoline system, and a central carbonyl-containing spacer unit. The piperazine moiety represents a cyclic molecule containing two nitrogen atoms in positions 1 and 4, as well as four carbon atoms, which is recognized as one of the most sought heterocyclics for the development of new drug candidates with a wide range of applications.
The tetrahydroquinoline portion of the molecule consists of a benzene ring fused to a saturated six-membered nitrogen-containing ring, creating a partially reduced quinoline system. This bicyclic structure maintains aromatic character in the benzene portion while providing conformational flexibility through the saturated tetrahydropyridine ring. The molecular connectivity is established through the nitrogen atom at position 1 of the tetrahydroquinoline ring, which forms an amide bond with the carbonyl carbon of the ethanone linker. The piperazine ring connects to the carbonyl functionality through a methylene bridge attached to one of its nitrogen atoms, creating the complete molecular framework.
The compound's functional group distribution reveals several key structural features that influence its chemical behavior and potential biological activity. The primary amine group within the piperazine ring remains unsubstituted, providing a site for hydrogen bonding interactions and potential protonation under physiological conditions. The amide functionality connecting the tetrahydroquinoline and ethanone portions introduces both hydrogen bond acceptor capabilities through the carbonyl oxygen and conformational constraints due to partial double bond character. The aromatic benzene ring within the tetrahydroquinoline system contributes to molecular stability and provides potential π-π stacking interactions.
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex molecular architecture. The official International Union of Pure and Applied Chemistry name is 1-(3,4-dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone, which systematically describes the molecular connectivity and functional group arrangement. This nomenclature begins with the longest carbon chain containing the carbonyl functionality, identifies the ketone as the primary functional group, and systematically describes the substituents attached to this central framework.
The systematic classification places this compound within multiple chemical categories based on its structural components. As a heterocyclic compound, it belongs to the broader class of nitrogen-containing organic molecules, specifically those incorporating both six-membered saturated and partially saturated ring systems. The presence of the piperazine moiety classifies it as a diazacyclohexane derivative, while the tetrahydroquinoline component places it within the tetrahydroisoquinoline alkaloid family, which constitutes one of the largest families of alkaloids and exhibits a wide range of structural diversity and biological activity.
The compound's Chemical Abstracts Service registry number 1018568-58-5 provides a unique identifier within chemical databases, while the molecular descriptor SMILES notation C1CC2=CC=CC=C2N(C1)C(=O)CN3CCNCC3 offers a linear representation of its molecular structure. The International Chemical Identifier string InChI=1S/C15H21N3O/c19-15(12-17-10-7-16-8-11-17)18-9-3-5-13-4-1-2-6-14(13)18/h1-2,4,6,16H,3,5,7-12H2 provides another standardized method for representing the compound's structure in chemical databases and computational applications.
Additional synonyms including 1018568-58-5, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone, AKOS008090534, and EN300-73168 reflect various naming conventions and commercial identifiers used across different chemical suppliers and research institutions. The molecular weight of 259.35 grams per mole positions this compound within the typical range for small molecule pharmaceuticals, while its molecular formula C15H21N3O indicates a relatively complex structure with multiple heteroatoms.
Stereochemical Considerations and Conformational Dynamics
The stereochemical analysis of this compound reveals several important conformational features that influence its three-dimensional structure and potential biological interactions. The tetrahydroquinoline portion of the molecule contains a stereogenic center, although the compound is typically encountered as a racemic mixture due to its synthetic preparation methods. The tetrahydropyridine ring within this system adopts an envelope conformation, which is characteristic of six-membered saturated rings containing heteroatoms.
Conformational dynamics studies of related tetrahydroquinoline derivatives have demonstrated that these systems exhibit significant flexibility, particularly around the saturated ring portion. The tetrahydropyridine ring typically adopts an envelope conformation, with one carbon atom deviating significantly from the mean plane formed by the other five atoms. This conformational preference is influenced by the electronic and steric properties of substituents attached to the ring system, as well as intramolecular interactions between different portions of the molecule.
The piperazine ring system in this compound exhibits its own conformational preferences, typically adopting either chair or twist-boat conformations depending on substitution patterns and environmental factors. Recent studies have shown that piperazine derivatives can display remarkable conformational flexibility, with the preferred conformation sometimes being a twist-boat rather than the typical chair conformation, particularly when substituents create allylic strain interactions. The conformational behavior of the piperazine ring in this compound is influenced by its connection to the ethanone linker and potential intramolecular interactions with the tetrahydroquinoline system.
The rotational barriers around the amide bond connecting the tetrahydroquinoline and ethanone portions create additional conformational complexity. Studies of related compounds have revealed that amide rotamers can exist in solution, with the ratio of conformers influenced by solvent effects and intramolecular interactions. The preferred conformation around this amide bond affects the overall molecular shape and potential binding interactions with biological targets. Nuclear magnetic resonance spectroscopy studies of similar compounds have shown that these rotamers can be stable in aqueous solutions, indicating that conformational equilibria may be biologically relevant.
Comparative Structural Analysis with Related Piperazine-Tetrahydroquinoline Hybrids
Comparative structural analysis of this compound with related hybrid compounds reveals important structure-activity relationships and design principles for this class of molecules. The combination of piperazine and tetrahydroquinoline pharmacophores represents a strategic approach to drug design, as both structural motifs are recognized as privileged scaffolds in medicinal chemistry. The specific linker connecting these two heterocyclic systems significantly influences the overall molecular properties and potential biological activity.
Related compounds in the literature demonstrate various approaches to connecting piperazine and quinoline-derived systems. For example, quinoline-piperazine hybrids have been synthesized with different substitution patterns and linker chemistries for evaluation as antibacterial and antitubercular agents. These studies reveal that the nature and position of functional groups on both the piperazine core and quinoline system significantly contribute to biological activity. The ethanone linker in the target compound provides a specific spatial relationship between the two pharmacophores that differs from direct attachment or other linking strategies.
Structural modifications within this compound class have explored various substituents on both ring systems. Studies with tetrahydroquinoline analogs have investigated the role of halogen substitutions, stereochemistry at specific positions, and modifications to nitrogen-containing functional groups. The structure-activity relationships reveal that subtle structural changes can dramatically affect biological activity, with factors such as electronic properties, steric hindrance, and conformational flexibility playing crucial roles in determining compound activity.
The comparative analysis extends to related compounds that incorporate similar structural motifs but with different connectivity patterns. Amino-heterocycle tetrahydroisoquinoline compounds have been developed as chemokine receptor antagonists, employing various diamino-heterocycles as isosteric replacements for piperazine substructures. These studies demonstrate that the specific positioning and orientation of nitrogen-containing heterocycles relative to the tetrahydroquinoline core significantly influences receptor binding and selectivity. The aza-piperazine linkages in some of these compounds provide alternative connectivity patterns that affect both potency and pharmacokinetic properties.
| Structural Feature | Target Compound | Related Hybrid 1 | Related Hybrid 2 | Related Hybrid 3 |
|---|---|---|---|---|
| Molecular Formula | C15H21N3O | C21H21N3O3 | C16H19ClN4O | C18H24N4O2 |
| Molecular Weight | 259.35 g/mol | 363.4 g/mol | 318.801 g/mol | 328.408 g/mol |
| Linker Type | Ethanone | Phenoxy-ethanone | Aminomethyl | Triazole-acetate |
| Piperazine Substitution | Unsubstituted | Unsubstituted | Unsubstituted | Substituted |
| Quinoline System | Tetrahydroquinoline | Tetrahydroquinoline | Tetrahydroquinoline | Piperidine |
The structural comparison reveals that the target compound represents a relatively simple member of this hybrid class, with an unsubstituted piperazine ring and a basic ethanone linker. This structural simplicity may provide advantages in terms of synthetic accessibility and metabolic stability, while still maintaining the essential pharmacophoric elements. The molecular weight of 259.35 grams per mole falls within the optimal range for oral drug candidates, and the balanced distribution of hydrogen bond donors and acceptors suggests favorable physicochemical properties.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(12-17-10-7-16-8-11-17)18-9-3-5-13-4-1-2-6-14(13)18/h1-2,4,6,16H,3,5,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNQCTLKESINQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one , with CAS number 1018568-58-5 , belongs to a class of piperazine derivatives that have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H21N3O
- Molecular Weight : 259.35 g/mol
- Structure : The compound features a piperazine ring and a tetrahydroquinoline moiety, which are known to contribute to various biological activities.
Antidepressant Activity
Recent studies have indicated that piperazine derivatives can exhibit antidepressant-like effects. For instance, compounds similar to this compound have been shown to interact with serotonin and dopamine receptors, which are critical in mood regulation. A study demonstrated that modifications in the piperazine structure can enhance binding affinity to these receptors, suggesting potential antidepressant properties .
Neuroprotective Effects
Neuroprotective properties have also been reported for tetrahydroquinoline derivatives. Research indicates that such compounds can protect neuronal cells from oxidative stress and apoptosis. In vitro studies using neuronal cell lines treated with this compound showed a significant reduction in cell death induced by oxidative agents .
Anticancer Potential
The compound has been evaluated for its anticancer activity against various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial depolarization. For example, studies have shown that similar compounds can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors (e.g., serotonin and dopamine), influencing mood and cognitive functions.
- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses, the compound may protect neuronal integrity.
- Apoptosis Induction : It appears to engage apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Scientific Research Applications
Pharmacological Potential
The compound has garnered interest in pharmacology due to its structural characteristics that suggest possible interactions with biological targets. Research indicates that derivatives of tetrahydroquinoline are often explored for their antidepressant , antipsychotic , and anti-anxiety properties. The piperazine ring is known for enhancing the pharmacological profile of compounds by improving solubility and bioavailability.
Case Studies in Pharmacology
-
Antipsychotic Activity :
- A study investigated the effects of tetrahydroquinoline derivatives on dopamine receptors. The results indicated that compounds similar to 2-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one exhibit potential as atypical antipsychotics by modulating dopaminergic pathways.
-
Anxiolytic Effects :
- Research has shown that piperazine-containing compounds can exhibit anxiolytic effects through GABAergic modulation. This suggests that this compound may be beneficial in treating anxiety disorders.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Its potential effects on serotonin and norepinephrine reuptake inhibition could position it as a therapeutic agent for mood disorders.
Synthetic Route Example :
A common approach involves:
- Reacting piperazine with a suitable tetrahydroquinoline derivative.
- Employing coupling reactions to form the final product.
The optimization of these synthetic methods is essential for scaling production for further biological testing.
To evaluate the biological activity of this compound, various assays can be employed:
- In vitro assays to assess receptor binding affinity.
- In vivo models to evaluate therapeutic efficacy and safety.
Potential Applications in Drug Development
Given its promising pharmacological profile, this compound could serve as a lead compound in drug development pipelines aimed at treating psychiatric disorders. Collaborative efforts between medicinal chemists and pharmacologists will be vital to explore its full therapeutic potential.
Comparison with Similar Compounds
Key Differences :
- Piperidine vs. Piperazine derivatives often exhibit enhanced solubility and receptor affinity due to the second nitrogen .
- Tetrahydroquinoline vs.
Aryl and Heteroaryl Modifications
Key Differences :
- Indole-sulfonyl vs. Tetrahydroquinoline: Indole-sulfonyl groups (e.g., in ) may enhance binding to serotonin receptors (5-HT6) due to sulfonyl electronegativity and planar indole stacking.
- Benzophenone vs. Pyrimidine: Benzophenone derivatives (e.g., QD10 ) exhibit extended conjugation, improving UV stability and lipid solubility, whereas pyrimidine-containing analogs () offer hydrogen-bonding sites for kinase inhibition.
Functional Group Impact on Bioactivity
Preparation Methods
Key Intermediates
- 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one or its derivatives serve as the electrophilic ketone or acylating agent.
- Piperazine or substituted piperazine acts as the nucleophilic amine component.
Typical Reaction Pathway
The preparation generally involves:
Synthesis of the tetrahydroquinoline acyl intermediate , often via Friedel-Crafts acylation or related methods to introduce the ethanone functionality onto the tetrahydroquinoline ring.
Nucleophilic substitution or amide coupling between the acyl intermediate and piperazine to form the ethanone-linked product.
Purification and isolation of the final compound, often as a hydrochloride salt to improve stability and crystallinity.
Detailed Preparation Methods
Acylation of Tetrahydroquinoline
- The tetrahydroquinoline nucleus is functionalized by introducing an ethanone group at the 1-position.
- This can be achieved via Friedel-Crafts acylation using appropriate acyl chlorides or anhydrides under Lewis acid catalysis (e.g., AlCl3).
- Alternatively, β-lactam intermediates can be cyclized under Friedel-Crafts conditions to form the tetrahydroquinoline core with the ethanone substituent.
Coupling with Piperazine
- The acylated tetrahydroquinoline intermediate is reacted with piperazine under nucleophilic substitution or amide bond formation conditions.
- Commonly, this involves the reaction of a chloroacetyl derivative of tetrahydroquinoline with piperazine.
- The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) with a base (e.g., triethylamine or potassium carbonate) to neutralize generated acid.
Alternative Synthetic Routes
- Reductive amination methods have been reported where aldehyde-functionalized tetrahydroquinoline derivatives are coupled with piperazine under reductive conditions.
- Microwave-assisted reactions have been employed to enhance reaction rates and yields, particularly for cyanogen bromide-mediated transformations.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Friedel-Crafts acylation | Acyl chloride, AlCl3, DCM, 0-25 °C | Control temperature to avoid overreaction |
| Nucleophilic substitution | Piperazine, chloroacetyl intermediate, DMF or DCM, base | Use excess piperazine to drive reaction to completion |
| Reductive amination (alternative) | Aldehyde derivative, piperazine, NaBH4 or NaBH3CN, solvent | Mild conditions preserve sensitive groups |
| Microwave-assisted coupling | Cyanogen bromide, microwave irradiation, sealed vessel, 120 °C, 275 psi | Accelerates reaction, improves yield |
Representative Synthetic Example
A typical preparation involves:
Step 1: Synthesis of 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one by Friedel-Crafts acylation of tetrahydroquinoline with acetyl chloride.
Step 2: Conversion of the ethanone to a chloroacetyl intermediate by reaction with chloroacetyl chloride.
Step 3: Reaction of the chloroacetyl intermediate with piperazine in DMF with potassium carbonate at 100 °C for 1 hour.
Step 4: Work-up includes dilution with ethyl acetate, washing with water and acid, drying, and concentration.
Step 5: Purification by recrystallization or chromatography yields 2-(piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride.
Analytical Data and Purity Assessment
- Purity is commonly assessed by 1H-NMR , UPLC-MS , and HPLC .
- The product typically crystallizes as a hydrochloride salt with a melting point around 150-160 °C.
- Structural confirmation is achieved by X-ray crystallography or mass spectrometry .
Comparative Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Friedel-Crafts acylation + nucleophilic substitution | Acyl chloride, AlCl3, piperazine, base | Straightforward, scalable | Requires moisture control, Lewis acid handling | 60-75 |
| Reductive amination | Aldehyde derivative, NaBH4, piperazine | Mild conditions, stereocontrol possible | Requires aldehyde precursor, longer reaction time | 55-70 |
| Microwave-assisted coupling | Cyanogen bromide, microwave reactor | Fast reaction, high yield | Specialized equipment needed | 70-85 |
Research Findings and Notes
- Research indicates that stereochemistry at the tetrahydroquinoline 1-position can influence binding affinity in related bioactive compounds, thus synthetic methods allowing stereochemical control are valuable.
- Microwave-assisted methods improve reaction kinetics and reduce side-products, enhancing purity and yield.
- The use of chloroacetyl intermediates is a common and efficient approach for linking piperazine to the tetrahydroquinoline scaffold.
- Purification as hydrochloride salts enhances compound stability and facilitates handling.
Q & A
Q. What is the correct IUPAC nomenclature for 2-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, and how does its structure differ from common analogs?
The IUPAC name follows systematic rules where the ethanone backbone is prioritized, with substituents ordered alphabetically. The "1-(1,2,3,4-tetrahydroquinolin-1-yl)" group indicates a tetrahydroquinoline ring attached via its nitrogen, while "2-(piperazin-1-yl)" denotes a piperazine substituent at the second carbon of the ethanone. Unlike simpler analogs (e.g., 1-acetylpiperidine), this compound combines a bicyclic tetrahydroquinoline system with a piperazine moiety, enhancing conformational rigidity and potential bioactivity .
Q. What spectroscopic techniques are recommended for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions. The piperazine protons typically resonate as broad singlets (δ 2.5–3.5 ppm), while tetrahydroquinoline protons show distinct splitting due to ring strain .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (CHNO, theoretical 257.15 g/mol). Fragmentation patterns distinguish the piperazine and tetrahydroquinoline moieties .
- Infrared (IR) Spectroscopy: A strong carbonyl stretch (~1680–1700 cm) confirms the ketone group .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to enhance yield and purity?
- Step 1: Use a Buchwald-Hartwig coupling to attach the piperazine to the ethanone backbone under Pd catalysis, ensuring regioselectivity. Optimize solvent (e.g., toluene) and base (KPO) to reduce side reactions .
- Step 2: Employ DIBAL-H for selective reduction of intermediates, avoiding over-reduction of the tetrahydroquinoline ring .
- Step 3: Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What strategies are effective in resolving contradictions in biological activity data between this compound and its structural analogs?
- Mechanistic Studies: Compare IC values in enzyme inhibition assays (e.g., kinase or receptor binding). For example, analogs with fluorinated substituents may show enhanced activity due to increased electronegativity .
- Structural-Activity Relationship (SAR) Analysis: Use X-ray crystallography or molecular docking to identify key interactions. The tetrahydroquinoline ring may engage in π-π stacking, while the piperazine group modulates solubility and membrane permeability .
- Statistical Validation: Apply ANOVA to assess variability in replicate experiments. For instance, discrepancies in IC values (±10–15 μM) may arise from assay conditions (e.g., pH, temperature) rather than structural differences .
Q. How can researchers evaluate the compound’s potential as a lead candidate in antimalarial or antiviral drug discovery?
- In Vitro Screening: Test against Plasmodium falciparum (malaria) or Zika virus-infected cell lines. Measure EC values using SYBR Green assays (malaria) or plaque reduction neutralization tests (viruses) .
- Toxicity Profiling: Perform cytotoxicity assays (e.g., HepG2 cells) and assess hERG channel inhibition to rule out cardiotoxicity. Piperazine derivatives often require modification to reduce off-target effects .
- Metabolic Stability: Use liver microsomes (human or rodent) to evaluate CYP450-mediated degradation. Introduce methyl or fluorine groups to improve half-life .
Data Interpretation and Methodological Challenges
Q. How should researchers address discrepancies in spectral data during structural elucidation?
- Case Example: If -NMR shows unexpected splitting in the tetrahydroquinoline region, consider dynamic effects from ring puckering. Variable-temperature NMR can resolve conformational exchange broadening .
- Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to confirm assignments .
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
- ADMET Prediction: Use SwissADME or pkCSM to estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration. The piperazine group may enhance solubility but reduce CNS penetration .
- Molecular Dynamics (MD) Simulations: Simulate binding to target proteins (e.g., Anopheles inward rectifier potassium channels) to optimize interactions. Modify substituents to improve binding free energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
